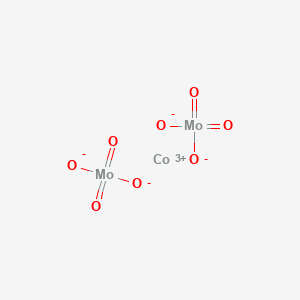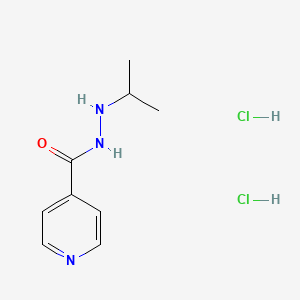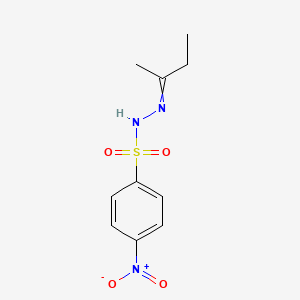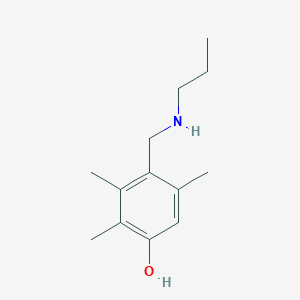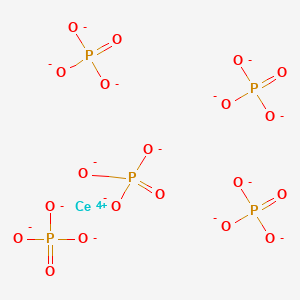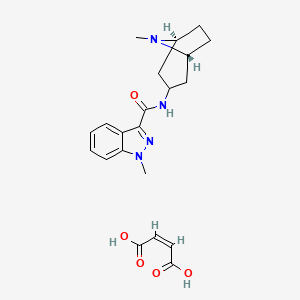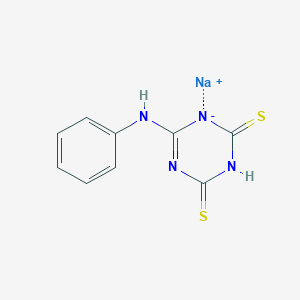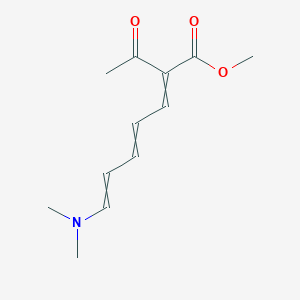
Methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is an organic compound with a complex structure that includes an acetyl group, a dimethylamino group, and a heptatrienoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetyl chloride and dimethylamine in the presence of a base to form the intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as distillation and crystallization are commonly employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group may be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-7-methoxybenzofuran: Shares structural similarities but differs in functional groups and overall reactivity.
2-Acetyl-7-phenylaminobenzofuran: Another related compound with distinct biological activities.
Uniqueness
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
66426-28-6 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate |
InChI |
InChI=1S/C12H17NO3/c1-10(14)11(12(15)16-4)8-6-5-7-9-13(2)3/h5-9H,1-4H3 |
InChI-Schlüssel |
VVQGSCBTXLTXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC=CC=CN(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



